molecular formula C7H3BrFNO4 B1519027 4-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1020717-99-0

4-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No.: B1519027
CAS No.: 1020717-99-0
M. Wt: 264 g/mol
InChI Key: JZVCMOJSPCGLTC-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid typically involves the nitration of 4-bromo-5-fluorobenzoic acid. The reaction conditions require careful control of temperature and the use of nitrating agents such as concentrated nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from simpler aromatic compounds. The process involves halogenation, nitration, and subsequent purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-bromo-5-fluoro-2-aminobenzoic acid.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or other reducing agents.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or other suitable reagents.

Major Products Formed:

  • Oxidation: Nitro derivatives with higher oxidation states.

  • Reduction: Aminobenzoic acid derivatives.

  • Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-Bromo-5-fluoro-2-nitrobenzoic acid finds applications in various scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-5-fluoro-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-5-nitrobenzoic acid: Similar structure but different positions of the substituents.

  • 5-Fluoro-2-nitrobenzoic acid: Lacks the bromine atom.

  • 4-Bromo-2-fluoro-5-nitrobenzoic acid: Similar to the compound but with different positions of the substituents.

Properties

IUPAC Name

4-bromo-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVCMOJSPCGLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652029
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020717-99-0
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020717-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020717-99-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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